molecular formula C17H14Cl2N4OS B2653945 N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1226434-34-9

N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B2653945
CAS No.: 1226434-34-9
M. Wt: 393.29
InChI Key: GQBMVIJJZBFBMZ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Amination: The thiazole derivative is then reacted with 5-chloropyridin-2-amine to introduce the pyridine moiety.

    Acylation: The resulting compound is acylated with 2-chlorobenzyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.

    Reduction: Reduction reactions can occur at the pyridine ring or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(2-aminothiazol-4-yl)acetamide
  • N-(2-chlorobenzyl)-2-(2-(pyridin-2-yl)amino)thiazol-4-yl)acetamide

Uniqueness

N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide is unique due to the presence of both chlorinated benzyl and pyridine moieties, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c18-12-5-6-15(20-9-12)23-17-22-13(10-25-17)7-16(24)21-8-11-3-1-2-4-14(11)19/h1-6,9-10H,7-8H2,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBMVIJJZBFBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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